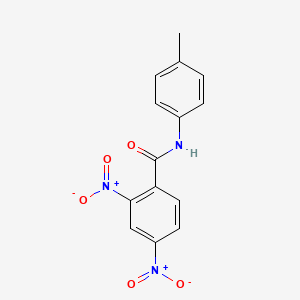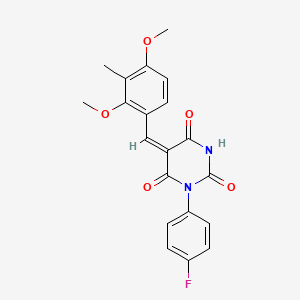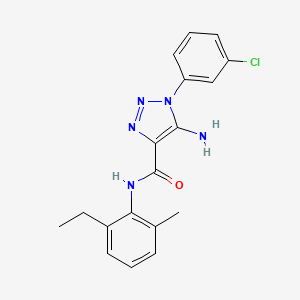![molecular formula C32H30N2O2 B5201687 N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5201687.png)
N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons, which play important roles in immune responses. BMS-986165 has been developed as a potential therapeutic agent for autoimmune diseases, such as psoriasis, psoriatic arthritis, and lupus.
Mechanism of Action
N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide selectively inhibits TYK2, which is involved in the signaling pathways of various cytokines that play important roles in immune responses. By inhibiting TYK2, N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and physiological effects:
N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has been shown to effectively reduce inflammation and disease symptoms in preclinical models of autoimmune diseases. In addition, N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has been shown to modulate the differentiation and function of immune cells, such as T cells and dendritic cells, which play critical roles in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide is its selectivity for TYK2, which reduces the potential for off-target effects. In addition, N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has demonstrated a favorable safety profile and pharmacokinetic properties in preclinical studies. However, one limitation of N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide is its potential for immunosuppression, which may increase the risk of infections.
Future Directions
1. Clinical trials to evaluate the safety and efficacy of N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide in patients with autoimmune diseases.
2. Investigation of the potential for combination therapy with N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide and other immunomodulatory agents.
3. Exploration of the role of TYK2 in other diseases, such as cancer and infectious diseases.
4. Development of more potent and selective TYK2 inhibitors with improved pharmacokinetic properties.
5. Investigation of the mechanisms underlying the immunomodulatory effects of N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide on immune cells.
6. Evaluation of the potential for N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide to modulate the gut microbiome and its impact on immune function.
Synthesis Methods
The synthesis of N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has been described in a patent application by Bristol-Myers Squibb. The method involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(4-piperidinyl)methylamine to give the intermediate amide. The amide is then coupled with 4-biphenylcarbonyl chloride in the presence of a base to yield the final product.
Scientific Research Applications
N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has been extensively studied in preclinical models of autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus. In these models, N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has been shown to effectively inhibit TYK2-mediated signaling and reduce disease symptoms. Furthermore, N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has demonstrated a favorable safety profile and pharmacokinetic properties in preclinical studies.
properties
IUPAC Name |
4-phenyl-N-[[1-(4-phenylbenzoyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O2/c35-31(29-15-11-27(12-16-29)25-7-3-1-4-8-25)33-23-24-19-21-34(22-20-24)32(36)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-18,24H,19-23H2,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZQZQVDUQJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(biphenyl-4-ylcarbonyl)piperidin-4-yl]methyl}biphenyl-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5201637.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B5201646.png)
![1-(1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B5201656.png)
![4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate](/img/structure/B5201659.png)
![methyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5201661.png)
![N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5201669.png)
![3,4-dimethyl-6-{[(2-pyridinylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5201673.png)
![4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5201684.png)
![6-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5201685.png)
![3-allyl-5-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201690.png)
![4-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B5201698.png)